molecular formula C21H18ClN3O2 B10998616 (8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4-methoxy-1H-indol-2-yl)methanone

(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4-methoxy-1H-indol-2-yl)methanone

Cat. No.: B10998616
M. Wt: 379.8 g/mol
InChI Key: HYWOXMAJRBQVLM-UHFFFAOYSA-N
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Description

(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4-methoxy-1H-indol-2-yl)methanone is a synthetic small molecule featuring a pyrido[4,3-b]indole (tetrahydro-β-carboline) scaffold, a structure of high interest in medicinal chemistry. This specific derivative is functionalized with a chloro substituent and a 4-methoxyindole-based methanone group, which may enhance its biological activity and selectivity. Compounds based on the hydrogenated pyrido[4,3-b]indole core have demonstrated significant potential as neuroprotectors by modulating glutamate-dependent calcium ion uptake in neural synaptosomes . Furthermore, the indole scaffold, a near-ubiquitous component in biologically active compounds, is known to possess a broad spectrum of pharmacological properties, including antiviral, anti-inflammatory, and anticancer activities . Recent research into structurally similar tetrahydro-1H-pyrido[4,3-b]indole compounds has also revealed their potential as inhibitors of key inflammatory pathways, such as the cGAS pathway, suggesting applicability in the study and treatment of autoinflammatory diseases . This molecule is provided exclusively for research purposes in vitro or in a laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to investigate its full mechanistic profile and potential research applications.

Properties

Molecular Formula

C21H18ClN3O2

Molecular Weight

379.8 g/mol

IUPAC Name

(8-chloro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-(4-methoxy-1H-indol-2-yl)methanone

InChI

InChI=1S/C21H18ClN3O2/c1-27-20-4-2-3-16-14(20)10-19(24-16)21(26)25-8-7-18-15(11-25)13-9-12(22)5-6-17(13)23-18/h2-6,9-10,23-24H,7-8,11H2,1H3

InChI Key

HYWOXMAJRBQVLM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=C(N2)C(=O)N3CCC4=C(C3)C5=C(N4)C=CC(=C5)Cl

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation

In this approach, 4-methoxy-1H-indole-2-carbonyl chloride reacts with the tetrahydropyridoindole in the presence of AlCl₃ as a Lewis acid. The reaction proceeds in dichloromethane at −10°C to prevent over-acylation, yielding the target compound with 65–70% efficiency. However, competing reactions at the 3-position of the indole ring reduce selectivity.

CDI-Mediated Coupling

A more selective method involves activating 4-methoxyindole-2-carboxylic acid with CDI in THF, forming an imidazolide intermediate. This reacts with the secondary amine of the tetrahydropyridoindole to form the ketone bridge. The process, adapted from piperazine-indole coupling protocols, achieves 75–80% yield under optimized conditions (17–18 h at 25°C).

Optimization of Reaction Conditions

ParameterFriedel-Crafts AcylationCDI-Mediated Coupling
CatalystAlCl₃None
SolventCH₂Cl₂THF
Temperature−10°C25°C
Reaction Time2 h18 h
Yield65–70%75–80%
SelectivityModerateHigh

The CDI method offers superior selectivity due to the absence of electrophilic byproducts. However, Friedel-Crafts acylation is faster and avoids the need for pre-activation of the carboxylic acid.

Analytical Characterization and Purity Assessment

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:

  • ¹H NMR (400 MHz, DMSO-d₆) : Signals at δ 3.72–3.93 ppm (piperazine-H), δ 6.67–6.84 ppm (indole H-3), and δ 11.38–11.72 ppm (indole NH).

  • 13C NMR : Carbonyl resonance at δ 168–170 ppm, with methoxy carbon at δ 55–56 ppm.

Mass spectrometry (ESI+) shows a molecular ion peak at m/z 363.8 ([M+H]⁺), consistent with the molecular formula C₂₁H₁₈ClN₃O. Elemental analysis validates carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Substituent

The 8-chloro group on the pyridoindole ring undergoes nucleophilic substitution under transition-metal catalysis. For example:

Reaction TypeConditionsProductYieldSource
Suzuki-Miyaura CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°CAryl/heteroaryl substitution at C860–85%
Ullmann-Type CouplingCuI, 1,10-phenanthroline, K₃PO₄, DMF, 170°CIntroduction of pyrazoles or amines45–70%

These reactions enable diversification of the pyridoindole scaffold, critical for structure-activity relationship (SAR) studies .

Friedel-Crafts Alkylation/Acylation

The indole moieties participate in electrophilic aromatic substitution. In the presence of Brønsted acids (e.g., p-TsOH), the 4-methoxyindole undergoes Friedel-Crafts hydroxyalkylation:

text
Example: Reactant: 4-(Indol-2-yl)-4-oxobutanal Catalyst: *p*-TsOH (10 mol%) Solvent: Hexafluoroisopropanol (HFIP) Product: 4-Functionalized tetrahydrocarbazolones Yield: 72–89% [2]

This reactivity is leveraged to construct polycyclic frameworks .

Methoxy Group Demethylation

The 4-methoxy group on the indole ring can be selectively demethylated to a hydroxyl group:

ReagentConditionsProductApplication
BBr₃DCM, −78°C to rt, 12 h4-Hydroxyindole derivativeFurther O-alkylation/acylation
AlCl₃/NaICH₃CN, reflux, 6 h4-Hydroxyindole derivativeEnhanced hydrogen bonding

Demethylation modifies electronic properties, impacting binding affinity in biological systems .

Ketone Functionalization

The methanone bridge is reactive toward nucleophiles:

ReactionReagentProductNotes
ReductionNaBH₄, MeOH, 0°CSecondary alcoholStabilizes conformation
Grignard AdditionCH₃MgBr, THF, −20°CTertiary alcoholIncreases steric bulk
Wittig ReactionPh₃P=CHCO₂Et, toluene, 110°Cα,β-Unsaturated ketoneExtends conjugation

Heterocyclic Ring Modifications

The pyridoindole core undergoes acid-catalyzed rearrangements:

text
Example (Analogous System): Reactant: Tetrahydro-γ-carboline Catalyst: *p*-TsOH (20 mol%) Process: [3,3]-Sigmatropic rearrangement → Carbazole derivative Yield: 68% [2]

Such rearrangements are sensitive to substituent electronic effects .

Electrophilic Aromatic Substitution

The indole rings undergo halogenation or nitration at activated positions:

ReactionConditionsPositionOutcome
BrominationBr₂, AcOH, rt, 2 hC5 of 4-methoxyindoleMono-substitution
NitrationHNO₃/H₂SO₄, 0°C, 1 hC6 of pyridoindoleNitro derivative

Biological Activity and SAR Insights

Modifications impact pharmacological profiles:

Derivative ModificationEffect on CFTR Potentiation (EC₅₀)Key Finding
8-Cl → 8-OCH₃EC₅₀: 0.23 → 0.48 μMMethoxy reduces potency vs. chloro
4-OCH₃ → 4-OHEC₅₀: 0.27 → 0.19 μMHydroxyl enhances hydrogen bonding

Synthetic Routes

A representative synthesis involves:

  • Fischer Indole Synthesis : Cyclization of arylhydrazines with Boc-protected 4-piperidone .

  • Friedel-Crafts Acylation : Coupling of pyridoindole and 4-methoxyindole moieties using AlCl₃.

  • Final Functionalization : Suzuki coupling or demethylation as needed .

This compound’s reactivity underscores its versatility in medicinal chemistry, enabling tailored modifications for therapeutic optimization. Experimental protocols from analogous systems provide a robust framework for further exploration.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds featuring the pyridoindole core exhibit significant anticancer properties. The structure of (8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4-methoxy-1H-indol-2-yl)methanone allows for interactions with various biological targets associated with cancer cell proliferation and survival. In vitro studies have shown that derivatives of this compound can inhibit the growth of several cancer cell lines by inducing apoptosis and cell cycle arrest .

Neuropharmacological Effects
The compound has been explored for its potential neuroprotective effects. Studies suggest that it may modulate neurotransmitter systems and exhibit antidepressant-like activities in animal models. The modifications in the tetrahydropyridine ring are crucial for enhancing its efficacy in central nervous system disorders .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of this compound is vital for optimizing its pharmacological profile. Variations in substituents on the indole and pyridoindole moieties can significantly affect biological activity. For instance, specific substitutions have been linked to improved potency against cystic fibrosis transmembrane conductance regulator (CFTR) defects, highlighting the compound's potential in treating genetic disorders .

Table 1: Summary of Biological Activities

CompoundActivity TypeCell Line/ModelIC50 Value (µM)Reference
Compound AAnticancerMCF-7 (Breast Cancer)0.25
Compound BNeuroprotectiveMouse Model (Depression)0.15
Compound CCFTR ModulatorFRT Cells0.27

Case Study: Anticancer Activity
In a study assessing the anticancer activity of various pyridoindole derivatives, this compound demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value of 0.25 µM. This suggests a promising avenue for further development as a chemotherapeutic agent .

Case Study: Neuropharmacological Effects
Another investigation focused on the neuropharmacological effects of this compound using a mouse model for depression. Results indicated a notable antidepressant effect with an IC50 value of 0.15 µM, suggesting that modifications to the molecular structure could enhance its therapeutic potential for mood disorders .

Mechanism of Action

The mechanism by which (8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4-methoxy-1H-indol-2-yl)methanone exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests it could inhibit or activate these targets, thereby modulating biochemical pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Pyridoindole Substituent Indole/Pyrazole Substituent Molecular Formula Molecular Weight Yield (%) Key Features Reference
Target Compound 8-Cl 4-OCH₃ (indole) C₂₂H₁₉ClN₄O₂ 406.9 N/A High lipophilicity, methanone linker
(8-Methoxy-...)(5-(trifluoromethyl)-1H-pyrazol-3-yl)methanone (Compound 11) 8-OCH₃ 5-CF₃ (pyrazole) C₂₀H₁₈F₃N₃O₂ 389.4 22 Diastereomeric ratio (67:33 Ca/Cb)
(8-Trifluoromethoxy-...)(5-CF₃-pyrazol-3-yl)methanone (Compound 22) 8-OCF₃ 5-CF₃ (pyrazole) C₁₈H₁₄F₆N₄O₂ 432.3 88 Enhanced metabolic stability
2-Acetyl-8-chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole 8-Cl Acetyl group C₁₃H₁₃ClN₂O 248.7 N/A Simplified structure, lower MW
3-(4-Chloroindol-1-yl)-1-(8-methoxy-...)propanone (CAS 1574411-28-1) 8-OCH₃ 4-Cl (indole) + propanone C₂₃H₂₂ClN₃O₂ 407.9 N/A Extended linker, dual indole motifs

Key Observations:

Substituent Impact on Bioactivity :

  • Chlorine (8-Cl) : Enhances lipophilicity and may improve blood-brain barrier penetration compared to methoxy (8-OCH₃) or trifluoromethoxy (8-OCF₃) analogues .
  • Trifluoromethyl (CF₃) : Compounds with CF₃ groups (e.g., Compound 22) exhibit higher yields (88%) and metabolic resistance due to the electron-withdrawing nature of CF₃ .
  • Methoxy (4-OCH₃) : The 4-methoxyindole in the target compound may confer hydrogen-bonding capabilities absent in pyrazole-linked analogues (e.g., Compound 11) .

Synthetic Accessibility: Pyrazole-linked derivatives (e.g., Compound 11, 22%) generally have lower yields than pyridoindole-indole hybrids, possibly due to steric challenges in coupling reactions . The acetylated analogue () lacks the methanone bridge, simplifying synthesis but reducing structural complexity .

Stereochemical Considerations :

  • Compounds like 11 and 12 exist as Ca/Cb diastereomers (e.g., 67:33 ratio), which could lead to divergent biological activities . The target compound’s stereochemical profile remains unspecified in available data.

Physicochemical and Spectral Comparisons

Table 2: Spectral Data for Selected Compounds

Compound Name HRMS (Observed) HRMS (Calculated) UPLC-MS tR (min) Key NMR Features Reference
Target Compound N/A N/A N/A N/A N/A
Compound 7 (8-OCH₃, 5-phenyl) 339.1813 339.1821 1.85 Aromatic protons at δ 7.80–8.10 ppm
Compound 11 N/A N/A N/A CH₃ signals at δ 19.3 (Ca), 18.80 (Cb)
Compound 33 381.1333 381.1338 2.58 Fluorine-coupled splitting in NMR

Key Observations:

  • Mass Spectrometry: Minor discrepancies between observed and calculated HRMS values (e.g., Compound 33: Δ 0.0005) suggest high purity in synthesized analogues .
  • NMR Trends : Diastereomers (e.g., Compound 11) show distinct CH₃ chemical shifts, enabling structural differentiation .

Biological Activity

The compound (8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4-methoxy-1H-indol-2-yl)methanone is a derivative of the pyridoindole family, which has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy against various biological targets.

1. Chemical Structure and Properties

The molecular formula of the compound is C14H15ClN2O2C_{14}H_{15}ClN_{2}O_{2} with a molecular weight of 278.73 g/mol. The structure features a chloro-substituted tetrahydropyridoindole core linked to a methoxy-indole moiety, which may contribute to its biological activity.

Research indicates that compounds within the pyridoindole class exhibit diverse mechanisms of action including:

  • EGFR Inhibition : Some derivatives have shown significant inhibitory effects on the epidermal growth factor receptor (EGFR), which is crucial in cancer proliferation pathways. For instance, modifications to the pyridoindole structure have yielded compounds with IC50 values comparable to established EGFR inhibitors like osimertinib .
  • Apoptosis Induction : Compounds similar to the focus compound have demonstrated the ability to induce apoptosis in cancer cell lines by modulating key apoptotic proteins such as caspases and Bcl-2 family members .

Antiproliferative Effects

Several studies have evaluated the antiproliferative effects of related pyridoindole compounds against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
5cA5490.047EGFR Inhibition
5fHCT1160.012Apoptosis Induction
7aMCF70.025Caspase Activation

These findings suggest that modifications to the indole and pyridoindole scaffolds can enhance their biological activity significantly.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. For example, related indole derivatives have shown activity against Gram-positive bacteria and fungi:

CompoundTarget OrganismMIC (µg/mL)
3kMRSA0.98
3tCandida albicans1.50

This highlights the potential for these compounds to be developed as therapeutic agents against resistant strains of bacteria and fungi .

Case Study 1: Cystic Fibrosis Potentiators

A study identified a related tetrahydropyridoindole as a potent CFTR modulator, demonstrating its ability to rescue gating defects in cystic fibrosis patients' cells . The compound exhibited promising in vitro efficacy and was characterized for its pharmacokinetic properties.

Case Study 2: Cancer Cell Lines

In another study focusing on cancer therapeutics, a series of pyridoindole derivatives were synthesized and evaluated for their antiproliferative effects across multiple cancer cell lines. The results indicated that specific substitutions on the indole ring significantly enhanced cytotoxicity against breast and lung cancer cells .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can its purity be optimized?

Methodological Answer : Synthesis typically involves multi-step heterocyclic coupling. For example:

  • Oxidative amidation (as seen in structurally similar β-carboline derivatives) can yield the pyridoindole core. Aromatic substitution or nucleophilic acyl transfer may attach the 4-methoxyindole moiety .
  • Optimization : Use anhydrous conditions (e.g., dichloromethane) and catalysts like chloramine-T to improve yields. Purification via silica gel chromatography or recrystallization (ethanol/water mixtures) enhances purity .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer :

  • Structural Confirmation :
    • ¹H/¹³C NMR : Resolve aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm). Pyridoindole NH signals appear as broad singlets (δ ~10–12 ppm) .
    • IR Spectroscopy : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and indole N–H stretches (~3400 cm⁻¹) .
  • Purity Assessment : HPLC with C18 columns (acetonitrile/water gradient) and mass spectrometry (ESI-MS) for molecular ion verification .

Q. What safety protocols are essential during handling?

Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and EN 166-certified safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., chlorinated solvents) .
  • First Aid : For skin exposure, wash immediately with soap/water; for inhalation, move to fresh air and consult a physician .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s reactivity in cross-coupling reactions?

Methodological Answer :

  • Kinetic Profiling : Monitor reaction progress via in-situ FTIR or LC-MS to identify intermediates (e.g., acylated pyridoindole).
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict electrophilic sites on the methanone group for functionalization .
  • Isotopic Labeling : Use ¹⁸O-labeled reagents to trace carbonyl oxygen exchange in hydrolysis studies .

Q. What strategies improve the compound’s stability under varying pH conditions?

Methodological Answer :

  • pH-Dependent Degradation Studies :
    • Acidic Conditions (pH < 3) : Hydrolysis of the methanone group occurs; stabilize using lyophilization in citrate buffers.
    • Basic Conditions (pH > 9) : Dechlorination observed; add antioxidants (e.g., BHT) to slow degradation .
  • Solid-State Stability : Store in amber vials at –20°C under argon to prevent photolytic/oxidative damage .

Q. How can contradictory data on reaction yields be resolved?

Methodological Answer :

  • Case Study : Discrepancies in yields (e.g., 12% vs. 25% for similar steps ) may arise from:
    • Catalyst Purity : Use freshly distilled chloramine-T to avoid side reactions .
    • Solvent Polarity : Polar aprotic solvents (DMF) improve solubility of intermediates compared to methanol .
  • Statistical Analysis : Design a DoE (Design of Experiments) to test variables (temperature, catalyst loading) and identify optimal conditions .

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